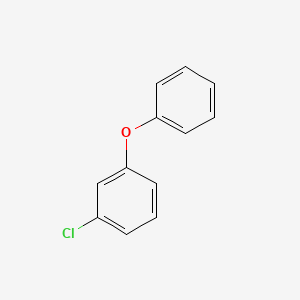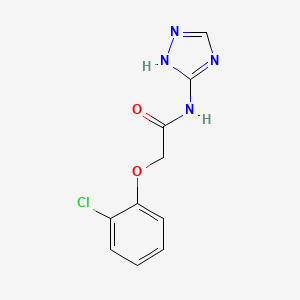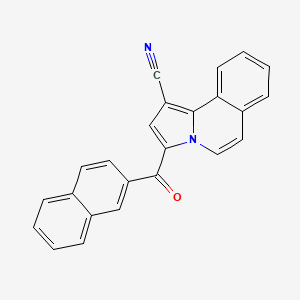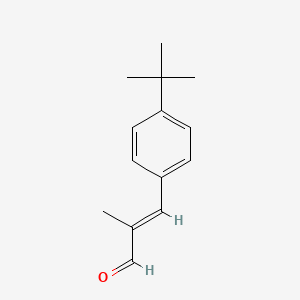![molecular formula C24H26O5 B12003148 [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate CAS No. 331460-14-1](/img/structure/B12003148.png)
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with octanoic acid. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with a catalyst like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-hydroxyphenyl)-4-oxochromen-3-yl octanoate.
Reduction: 2-(4-methoxyphenyl)-4-hydroxychromen-3-yl octanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in in vitro studies for scavenging free radicals and inhibiting inflammatory pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells through various mechanisms makes it a candidate for further drug development .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific optical properties. Its chromen-4-one structure allows for the design of materials with unique light-absorbing and emitting characteristics .
Wirkmechanismus
The mechanism of action of [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate involves its interaction with cellular targets such as enzymes and receptors. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. The compound also modulates signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate stands out due to its unique ester linkage with octanoic acid, which may enhance its lipophilicity and cellular uptake. This structural feature potentially contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
331460-14-1 |
|---|---|
Molekularformel |
C24H26O5 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate |
InChI |
InChI=1S/C24H26O5/c1-3-4-5-6-7-12-21(25)29-24-22(26)19-10-8-9-11-20(19)28-23(24)17-13-15-18(27-2)16-14-17/h8-11,13-16H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
APXABDIAUQXESB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)



![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)

![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)




